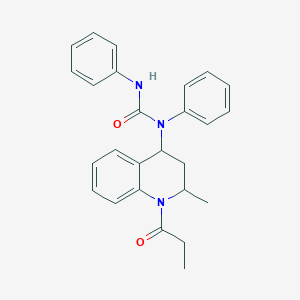
ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, making it a valuable target for research in medicinal chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amidation: The indole derivative is then subjected to amidation with 4-butoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamido group.
Esterification: Finally, the carboxylic acid group on the indole is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles like amines or thiols replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and other biochemical phenomena.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The benzamido group and the ester functionality contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-methoxybenzamido)-1H-indole-2-carboxylate
- Ethyl 3-(4-ethoxybenzamido)-1H-indole-2-carboxylate
- Ethyl 3-(4-propoxybenzamido)-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-(4-butoxybenzamido)-1H-indole-2-carboxylate is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This structural variation can lead to differences in biological activity and specificity compared to its analogs.
Eigenschaften
Molekularformel |
C22H24N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
ethyl 3-[(4-butoxybenzoyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-3-5-14-28-16-12-10-15(11-13-16)21(25)24-19-17-8-6-7-9-18(17)23-20(19)22(26)27-4-2/h6-13,23H,3-5,14H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
ZMTCKXMTQULMDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11451404.png)
![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-dim ethyl-propane-1,3-diamine](/img/structure/B11451410.png)
![6-Benzylamino-8-butyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11451416.png)
![1-(4-bromophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11451437.png)
![1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11451451.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-1H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11451458.png)
![1-[2-(2-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11451468.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide](/img/structure/B11451476.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11451479.png)
![Ethyl 3-({[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11451481.png)
![2,2-dimethyl-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11451483.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B11451496.png)


